molecular formula C15H17NO4 B5665882 2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide

2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide

Cat. No. B5665882
M. Wt: 275.30 g/mol
InChI Key: PMHROMSXUJWIKV-UHFFFAOYSA-N
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Description

Acetamide derivatives are significant in various fields of chemistry and pharmacology due to their diverse biological activities and applications in drug design and material science. Compounds like "2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide" are synthesized for exploring their potential in these areas, focusing on their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar acetamide derivatives often involves reactions between specific phenols and chloroacetamides in the presence of catalysts such as potassium carbonate and solvents like N,N-dimethylformamide (DMF). For example, N-methyl-2-(4-phenoxyphenoxy) acetamide was synthesized using a similar process, showcasing the methodology that could be adapted for the target compound (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically characterized using spectroscopic techniques such as IR, MS, and NMR, along with elemental analysis. These methods provide detailed insights into the compound's molecular configuration, bond formations, and functional groups (S. Geetha, R. Sribalan, S. Lakshmi, 2023).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including carbonylation and acetylation, leading to the formation of pharmacologically relevant molecules. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide illustrates the type of reactions these compounds might undergo (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-18-12-5-7-13(8-6-12)20-11-15(17)16-10-14-4-3-9-19-14/h3-9H,2,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHROMSXUJWIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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